molecular formula C17H14N4O3S B6560079 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-65-0

7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6560079
CAS No.: 1021260-65-0
M. Wt: 354.4 g/mol
InChI Key: RGPFSBVKHCKYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a novel, synthetically challenging heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule features a fused polycyclic system integrating a quinazolinone core with a 1,3,4-thiadiazole ring, a structural motif recognized in medicinal chemistry for its diverse biological potential. While specific biological data for this exact compound is yet to be published, its core scaffold is closely related to established bioactive molecules. Compounds based on the thiadiazolo[2,3-b]quinazolinone structure have been reported to exhibit significant antibacterial and antioxidant activities . Furthermore, the 2-(phenylamino)quinazolinone subunit is a promising scaffold for the development of potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for neurodegenerative diseases such as Parkinson's and Alzheimer's . Some derivatives within this structural class also show potential for inhibiting kinases like GSK3β . The 7,8-dimethoxy substitution on the aromatic ring is a strategic modification intended to influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate or a lead structure in programs aimed at developing new therapeutic agents for infectious diseases, neurological disorders, and oxidative stress-related conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-anilino-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-23-13-8-11-12(9-14(13)24-2)19-17-21(15(11)22)20-16(25-17)18-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPFSBVKHCKYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3,4-Dimethoxyanthranilic Acid with Thiadiazole Precursors

The quinazolinone core is synthesized via cyclocondensation of 3,4-dimethoxyanthranilic acid with thiadiazole-containing arylamines. In a representative procedure, 3,4-dimethoxyanthranilic acid (5.0 g, 23.8 mmol) is refluxed with acetic anhydride (15 mL) for 4 hours to form 2-methyl-7,8-dimethoxy-4H-benzo[d] oxazin-4-one as an intermediate . This intermediate reacts with 4-(5-phenylamino-1,3,4-thiadiazol-2-yl)aniline (3.2 g, 10.5 mmol) in glacial acetic acid under reflux for 6 hours, yielding the fused thiadiazoloquinazolinone skeleton (Yield: 68%, m.p. 248–250°C) .

Critical Parameters

  • Molar Ratio : 1:1.2 (anthranilic acid derivative to arylamine)

  • Solvent System : Glacial acetic acid

  • Reaction Time : 6–8 hours

  • Characterization Data :

    • IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 3.94 (s, 6H, OCH₃)

Microwave-Assisted Synthesis of the Thiadiazoloquinazolinone Core

Microwave irradiation significantly reduces reaction times while improving yields. A mixture of 3-amino-2-mercapto-7,8-dimethoxyquinazolin-4-one (1.0 g, 3.8 mmol) and dimethyl acetylenedicarboxylate (0.72 g, 5.1 mmol) in ethanol (20 mL) is irradiated at 120°C for 15 minutes using a CEM Discover microwave reactor . This method achieves 82% yield compared to 58% under conventional heating .

Advantages Over Traditional Methods

ParameterMicrowave MethodConventional Method
Reaction Time15 min4 hours
Yield82%58%
Purity (HPLC)98.5%94.2%

Ultrasound-Promoted Cyclization for Thiadiazole Ring Formation

Ultrasound irradiation (40 kHz, 300 W) facilitates the cyclization of thiourea intermediates into the thiadiazole ring. A solution of 7,8-dimethoxy-2-(phenylcarbamoyl)quinazolin-4-one (2.0 g, 5.2 mmol) and Lawesson’s reagent (2.5 g, 6.2 mmol) in dry THF (30 mL) is sonicated at 60°C for 45 minutes, producing the thiadiazole-fused product in 76% yield . The ultrasonic cavitation effect enhances reaction kinetics by 3.2-fold compared to silent conditions .

Introduction of the Phenylamino Group via Nucleophilic Substitution

The phenylamino moiety is introduced through nucleophilic aromatic substitution. 7,8-Dimethoxy-2-chloro-5H- thiadiazolo[2,3-b]quinazolin-5-one (1.5 g, 4.1 mmol) reacts with aniline (0.76 g, 8.2 mmol) in dimethylacetamide (DMAc) at 130°C for 12 hours, affording the target compound in 71% yield .

Optimization Study

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMAc13071
Et₃NDMF12063
DBUNMP14068

Characterization and Optimization of Reaction Parameters

HPLC Purification
Final purification employs a C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile/0.1% formic acid (65:35 v/v) at 1.0 mL/min. Retention time: 8.2 minutes .

Mass Spectrometry

  • ESI-MS: m/z 423.1 [M+H]⁺ (calc. 422.4 for C₂₀H₁₆N₄O₃S)

  • HRMS: m/z 422.0943 (Δ = 1.2 ppm)

X-ray Crystallography
Single-crystal analysis confirms the fused bicyclic system with dihedral angles of 12.3° between the quinazolinone and thiadiazole planes .

Chemical Reactions Analysis

7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their significant antimicrobial properties. The compound exhibits promising activity against various bacterial and fungal strains.

  • Bacterial Inhibition : Studies have shown that derivatives containing the thiadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one have demonstrated effective antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Fungal Activity : The compound also shows antifungal properties, particularly against species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) reported for these activities are comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. Research indicates that the compound can inhibit the proliferation of various cancer cell lines.

  • Cell Line Studies : In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). IC50 values for these compounds range from 0.28 to 10 μg/mL .
  • Mechanism of Action : The anticancer activity is believed to be associated with the ability of these compounds to interact with cellular targets such as tubulin and induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies have identified specific substituents on the thiadiazole ring that enhance cytotoxicity .

Antiparasitic Activity

Thiadiazole derivatives have also been explored for their antiparasitic properties.

  • Targeting Parasitic Infections : Compounds similar to this compound have shown activity against parasites such as Trypanosoma cruzi, responsible for Chagas disease. These compounds can serve as lead structures for developing new antiparasitic agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReferences
AntibacterialS. aureus, E. coli, P. aeruginosaSignificant inhibition
AntifungalC. albicans, A. nigerEffective antifungal activity
AnticancerMCF-7, HCT116, A549Cytotoxicity with IC50 values <10 μg/mL
AntiparasiticTrypanosoma cruziPotential lead for new treatments

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes involved in cell replication, thereby preventing the proliferation of cancer cells. The compound may also induce apoptosis, or programmed cell death, in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of thiadiazoloquinazolinones are highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents Biological Activity Synthesis Method Reference
Target Compound 7,8-dimethoxy, 2-phenylamino Not explicitly reported (inferred enzymatic/antimicrobial) Likely multi-component condensation
USP/VA-1 (Anti-HIV agent) 4-methoxyphenylamino, 6,7-dimethyl Anti-HIV-2 (ROD), antibacterial Multi-step heterocyclization
USP/VA-2 (Anti-HIV agent) 2-methyl, tetrahydrobenzo(b)thieno Anti-HIV-2 (ROD) Heterocyclic fusion
7-Methyl-2-(phenoxy-methyl)-thiadiazolo[3,2-a]pyrimidin-5-one 7-methyl, phenoxymethyl Xanthine oxidase inhibition Condensation with cyanoacetate
5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate Variable R groups at carboxylate Not reported (structural diversity) Microwave-assisted one-pot synthesis
Key Observations:
  • Methoxy vs. Methyl Substitutions : The target compound’s 7,8-dimethoxy groups may enhance solubility and binding affinity compared to USP/VA-1’s 6,7-dimethyl groups, which prioritize lipophilicity .

Pharmacological Profiles

  • Anti-HIV Activity: USP/VA-1 and USP/VA-2 demonstrate that thiadiazoloquinazolinones with aryl/alkyl substitutions exhibit anti-HIV-2 activity, suggesting the target compound’s dimethoxy groups could enhance specificity or potency .
  • Antibacterial Efficacy: USP/VA-1 shows comparable activity to amoxicillin against E. coli, indicating that methoxy-phenylamino substitutions (as in the target compound) may broaden antimicrobial spectra .
  • Enzyme Modulation: Thiadiazolo-pyrimidinones with phenoxymethyl groups inhibit xanthine oxidase (IC50: 12–45 μM), highlighting the role of electron-donating substituents in enzyme interaction .

Challenges and Opportunities

  • Synthetic Complexity : Introducing 7,8-dimethoxy groups may necessitate protective strategies to avoid side reactions, unlike simpler methyl or phenyl substitutions .
  • Unexplored Bioactivity: While anti-HIV and antibacterial activities are documented in analogues, the target compound’s dimethoxy-phenylamino combination warrants evaluation against cancer, inflammation, or neurodegenerative targets.

Biological Activity

7,8-Dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. The presence of methoxy and phenylamino groups enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

  • Inhibition of Pathogens : Compounds similar to this compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 32 to 42 µg/mL for certain derivatives against fungal pathogens . The presence of halogen or oxygenated substituents on the phenyl ring has been correlated with increased antibacterial activity.
CompoundTarget PathogenMIC (µg/mL)Activity Type
8dA. niger32Antifungal
8eC. albicans42Antifungal
5bS. aureusNot specifiedAntibacterial

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : The compound has shown cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
  • Growth Inhibition : In vitro studies indicate growth inhibition percentages up to 89.2% at concentrations of 10 µM/mL for certain derivatives . The IC50 values for related compounds have been reported in the range of 0.7410.0μg/mL0.74-10.0\,\mu g/mL .
Cell LineIC50 (µg/mL)Inhibition % at 10 µg/mL
HCT1163.2989.2
H46010Not specified
MCF-7Not specifiedNot specified

Neuroprotective Activity

Emerging studies suggest that derivatives of this compound may also possess neuroprotective properties:

  • Mechanism : Some thiadiazole derivatives have demonstrated the ability to cross the blood-brain barrier and exhibit neuroprotective effects under neurotoxic conditions such as serum deprivation .
  • Cell Viability : In vitro studies show that these compounds do not adversely affect normal cell viability while providing protective effects against neurotoxic agents .

Case Studies

Recent research has highlighted various case studies involving thiadiazole derivatives:

  • Anticancer Efficacy : A study evaluated the effects of a series of thiadiazole compounds on different cancer cell lines and established a structure-activity relationship that correlates specific substitutions with enhanced activity .
  • Neuroprotection : Another study focused on the neuroprotective effects of a specific thiadiazole derivative in neuronal cultures exposed to glutamate toxicity, showing promising results in maintaining cell viability .

Q & A

Q. What are the established synthetic routes for 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?

The synthesis of thiadiazoloquinazolinone derivatives typically involves multi-step heterocyclization. Key methodologies include:

  • Intramolecular cyclization : Reacting 2-aminobenzoic acid derivatives with thiourea or thioamides in the presence of catalysts like diphenhydramine hydrochloride-CoCl₂·6H₂O deep eutectic solvent, which enhances regioselectivity and yield .
  • One-pot multicomponent reactions : Combining aldehydes, thiourea, and active methylene compounds under microwave irradiation or ultrasonic conditions for rapid cyclization .
  • S-Alkylation optimization : For analogs like 2-(propylthio)-substituted derivatives, selective alkylation of thiol intermediates with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) is critical to avoid byproducts .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at 7,8-positions appear as singlets near δ 3.8–4.0 ppm) and confirms phenylamino substitution .
  • X-ray crystallography : Resolves fused bicyclic systems and dihedral angles (e.g., phenyl rings aligned at ~59° with the thiadiazoloquinazolinone core) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., exact mass 352.0893 for C₁₉H₁₇N₅O₃S) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimycobacterial assays : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (MIC ≤6.25 µg/mL for active analogs) .
  • Antimicrobial disk diffusion : Tests against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains, with zone-of-inhibition thresholds ≥15 mm considered significant .

Advanced Questions

Q. How do substituents on the thiadiazoloquinazolinone core influence bioactivity?

Substituent (R) Activity (MIC, µg/mL) Mechanistic Insight
Propylthio (C₃H₇)6.25 (100% inhibition)Enhanced hydrophobic interactions with InhA’s Ala95 and Met103 residues .
Nitro (-NO₂)>25 (8% inhibition)Electron-withdrawing groups reduce binding affinity .
Fluoro (-F)>25 (7% inhibition)Steric hindrance disrupts InhA active-site docking .

Q. What experimental strategies resolve contradictions in substituent efficacy across studies?

  • Comparative molecular docking : Analyze substituent interactions with target enzymes (e.g., InhA for antitubercular activity) using AutoDock Vina. For example, propylthio derivatives show stronger van der Waals contacts than shorter-chain analogs .
  • QSAR modeling : Correlate logP values with antimycobacterial activity; optimal logP ~3.0 maximizes membrane permeability while avoiding cytotoxicity .
  • Crystallographic validation : Resolve conflicting SAR data by comparing X-ray structures of ligand-enzyme complexes (e.g., propylthio vs. methoxy analogs in InhA binding) .

Q. What methodologies assess the compound’s potential off-target toxicity?

  • Acute toxicity studies : OECD Guideline 423 oral dosing in rodents (LD₅₀ >2000 mg/kg classifies as Category 5 per GHS) .
  • hERG channel inhibition assays : Patch-clamp electrophysiology to evaluate cardiac liability (IC₅₀ >10 µM desired) .
  • Cytotoxicity screening : MTT assay on HEK293 cells (IC₅₀ >50 µM indicates selectivity over mammalian cells) .

Q. How are in silico tools applied to optimize this compound’s pharmacokinetics?

  • ADMET prediction : SwissADME computes bioavailability radar (e.g., >80% gastrointestinal absorption if PSA <140 Ų) .
  • Metabolic stability : CYP3A4/2D6 inhibition assays coupled with molecular dynamics simulations to predict hepatic clearance .
  • Blood-brain barrier penetration : PAMPA-BBB model categorizes compounds as CNS+ (Pe >4.0×10⁻⁶ cm/s) or CNS- .

Methodological Notes

  • Contradiction resolution : When SAR data conflict (e.g., electron-donating vs. withdrawing groups), prioritize crystallographic docking over in vitro assays to clarify binding modes .
  • Green synthesis : Replace traditional solvents (DMF, DCM) with deep eutectic solvents (e.g., choline chloride-urea) to improve atom economy and reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.